molecular formula C17H15NO2 B15065243 5-Benzyloxymethyl-1H-indole-3-carbaldehyde CAS No. 887575-88-4

5-Benzyloxymethyl-1H-indole-3-carbaldehyde

Cat. No.: B15065243
CAS No.: 887575-88-4
M. Wt: 265.31 g/mol
InChI Key: CAZFZSHTLLIQSN-UHFFFAOYSA-N
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Description

5-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO2. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a benzyloxymethyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the introduction of a benzyloxymethyl group to the indole ring. One common method is the reaction of 5-hydroxymethylindole with benzyl chloride in the presence of a base such as potassium carbonate. The resulting 5-benzyloxymethylindole is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyloxymethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of indole derivatives’ biological activities, including their roles as enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors, including serotonin receptors and aryl hydrocarbon receptors, influencing cellular processes such as signal transduction and gene expression. The benzyloxymethyl group may enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to its benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in synthetic and medicinal chemistry .

Properties

CAS No.

887575-88-4

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c19-10-15-9-18-17-7-6-14(8-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2

InChI Key

CAZFZSHTLLIQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

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